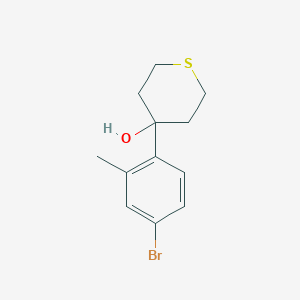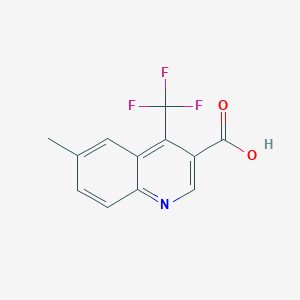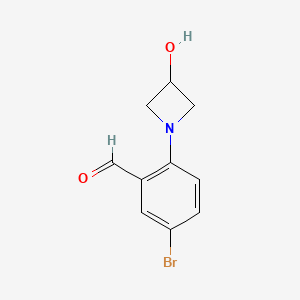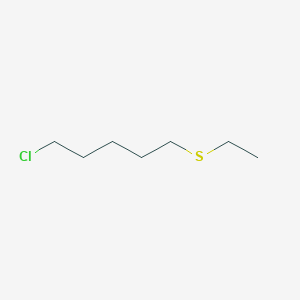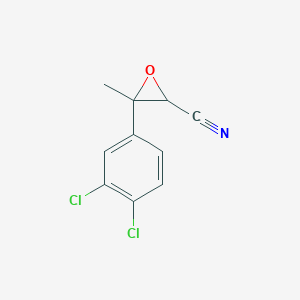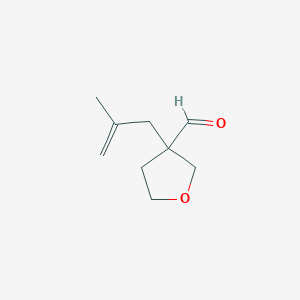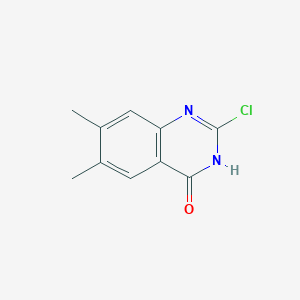![molecular formula C9H19N3O2 B13184240 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound with the molecular formula C₉H₁₉N₃O₂ It is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea typically involves the reaction of 3-hydroxypyrrolidine with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
化学反応の分析
Types of Reactions
1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine or urea derivatives.
科学的研究の応用
1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)carbamate
- 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)thiourea
- 1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)guanidine
Uniqueness
1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl group and a urea moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
特性
分子式 |
C9H19N3O2 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
1-[(3-hydroxypyrrolidin-3-yl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O2/c1-7(2)12-8(13)11-6-9(14)3-4-10-5-9/h7,10,14H,3-6H2,1-2H3,(H2,11,12,13) |
InChIキー |
OBVIJYMIYVJASC-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NCC1(CCNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid](/img/structure/B13184159.png)


